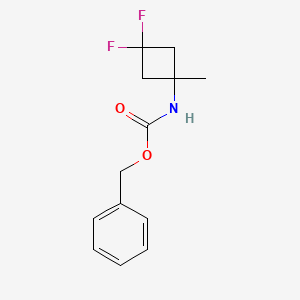

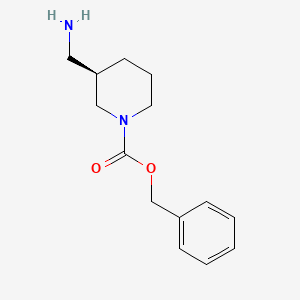

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to the one , involves multi-step chemical reactions that lead to the formation of the target molecule with specific functional groups. Studies like those by Sunder and Maleraju (2013) have outlined detailed synthetic pathways that involve reacting specific pyrazole derivatives with various substituted acetamides to obtain novel compounds with potential anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Crystal structure analysis provides insight into the arrangement of atoms within a compound and the spatial orientation of its molecular framework. Studies by Narayana et al. (2016) on similar acetamide derivatives have utilized techniques like X-ray crystallography to elucidate the molecular structure, showcasing the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystalline form (Narayana et al., 2016).

Chemical Reactions and Properties

The reactivity of acetamide derivatives is influenced by the presence of functional groups that participate in various chemical reactions. Research by Salian, Narayana, and Sarojini (2017) on related compounds highlights the synthesis and spectroscopic characterization, indicating how functional groups like pyrazole and thiazole rings react under certain conditions to form new structures with distinct properties (Salian et al., 2017).

Applications De Recherche Scientifique

Chloroacetamide Herbicides and Metabolism Studies

Chloroacetamide Herbicides : Chloroacetamides such as alachlor and metazachlor are used as herbicides to control annual grasses and broad-leaved weeds in various crops. These studies explore the inhibitory effects of chloroacetamides on fatty acid synthesis in green algae, shedding light on their mechanism of action and environmental impact (Weisshaar & Böger, 1989).

Comparative Metabolism : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into their metabolic pathways, the role of specific metabolites in their toxicological profiles, and species differences in metabolism. This knowledge is crucial for assessing human health risks and understanding the carcinogenic potential of these compounds (Coleman et al., 2000).

Synthesis and Biological Activities

Synthesis of Novel Compounds : Research on the synthesis of novel compounds with anti-inflammatory activity, such as N-(3-chloro-4-fluorophenyl)-2 derivatives, demonstrates the potential therapeutic applications of these chemical structures. These studies contribute to the development of new drugs with specific biological activities (Sunder & Maleraju, 2013).

Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. Such research explores the potential of these compounds in combating oxidative stress-related diseases, highlighting the versatility of acetamide derivatives in medicinal chemistry (Chkirate et al., 2019).

Nonlinear Optical Properties

- Theoretical Investigations : Studies on the nonlinear optical properties of crystalline acetamides structures, including the effects of their environment on polarization, underline the potential of these compounds in photonic devices and optical applications. Such research contributes to the development of new materials for advanced technological applications (Castro et al., 2017).

Propriétés

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-13-4-6-15(11-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-14-5-7-17(28-2)18(10-14)29-3/h4-11H,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKWCFWQTIVFLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)